REACTION_CXSMILES
|
[N:1]1([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH:6]=[CH:5][N:4]([C:7]([O:9][CH2:10][CH:11]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[C:17]3[C:12]2=[CH:13][CH:14]=[CH:15][CH:16]=3)=[O:8])[CH2:3][CH2:2]1.[CH2:31]([Zn]CC)C.ICI>CCOCC>[CH:6]12[CH2:31][CH:5]1[N:4]([C:7]([O:9][CH2:10][CH:11]1[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[C:18]3[C:23]1=[CH:22][CH:21]=[CH:20][CH:19]=3)=[O:8])[CH2:3][CH2:2][N:1]2[C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N1(CCN(C=C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
27.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.904 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
WAIT
|
Details
|
On next day
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
was quenched
|
Type
|
ADDITION
|
Details
|
by adding 5 mL of saturated aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered over a pad of Celite®
|
Type
|
FILTRATION
|
Details
|
filtering cake
|
Type
|
WASH
|
Details
|
was washed with ether (25 mL×2)
|
Type
|
CUSTOM
|
Details
|
Then layers were separated
|
Type
|
EXTRACTION
|
Details
|
aqueous portion was extracted with ether (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration at reduced pressure
|
Type
|
CUSTOM
|
Details
|
afforded crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (40 gram silica gel column, eluted with 0-100% EtOAc/Hexane gradient)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C12N(CCN(C2C1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |